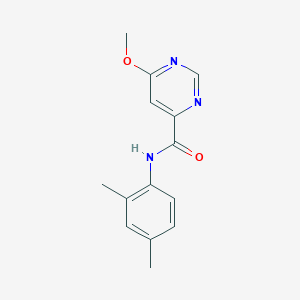

3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

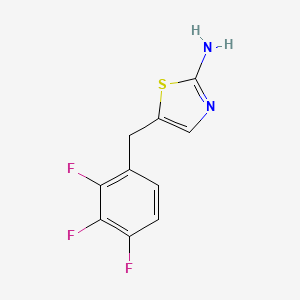

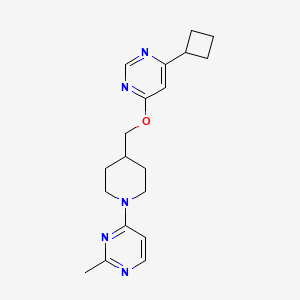

“3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol” is a chemical compound with the IUPAC name 3-methyl-1-(2-pyrazinyl)-3-azetidinol . It has a molecular weight of 165.19 .

Synthesis Analysis

The synthesis of azetidines, including “3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol”, is an important yet undeveloped research area . Azetidines are considered as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .Molecular Structure Analysis

The InChI code for “3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol” is 1S/C8H11N3O/c1-8(12)5-11(6-8)7-4-9-2-3-10-7/h2-4,12H,5-6H2,1H3 .Chemical Reactions Analysis

Azetidines, like “3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol”, are excellent candidates for ring-opening and expansion reactions . They are also used in the Aza-Michael addition, a powerful and versatile method for constructing C–N bonds containing various highly functional organic compounds .Physical And Chemical Properties Analysis

“3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol” is a solid compound .Scientific Research Applications

Antibacterial and Antifungal Properties

- Synthesis and Antibacterial Evaluation : Azetidinone derivatives have been synthesized and evaluated for their antimicrobial activities. Some compounds demonstrated promising antibacterial activities against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa, indicating their potential as novel antibacterial agents (Chopde, Meshram, & Pagadala, 2012). Additionally, novel hydrazone derivatives bearing pyrimidinyl and pyrazolyl moieties showed significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Kamal, Kumar, Bhardwaj, Kumar, & Aneja, 2015).

Anti-inflammatory Activity

- New Derivatives with Anti-inflammatory Effects : Certain azetidin-2-one derivatives were synthesized and demonstrated potent anti-inflammatory effects in comparison to the standard drug indomethacin. This suggests their potential application in developing new anti-inflammatory agents (Sharma, Maheshwari, & Bindal, 2013).

Antioxidant Properties

- Antioxidant Activity Evaluation : Some novel compounds, including azetidin-2-one derivatives, have been synthesized and evaluated for their antioxidant activities. Certain derivatives exhibited potent activities, highlighting their potential as antioxidants (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).

Potential for Cognitive Disorders Treatment

- Phosphodiesterase Inhibition for Cognitive Improvement : Research on 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors has revealed promising results for the treatment of cognitive deficits associated with neurodegenerative and neuropsychiatric diseases. This demonstrates the potential of related compounds in improving cognition and treating related disorders (Li, Zheng, Zhao, Zhang, Yao, Zhu, et al., 2016).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

Similar compounds have been shown to inhibit the polymerisation of tubulin in vitro . This suggests that 3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol may also interact with the microtubule network, but further studies are needed to confirm this.

Result of Action

Related compounds have shown antiproliferative activity and the ability to affect cell cycle progression

properties

IUPAC Name |

3-methyl-1-pyrazin-2-ylazetidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-8(12)5-11(6-8)7-4-9-2-3-10-7/h2-4,12H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYSZWLBANDNNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C2=NC=CN=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,3-benzoxazole](/img/structure/B2884735.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2884737.png)

![N-[3-[2-(4-methoxyphenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2884738.png)

![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2884752.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884754.png)